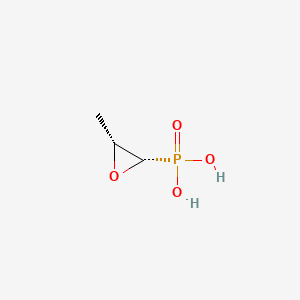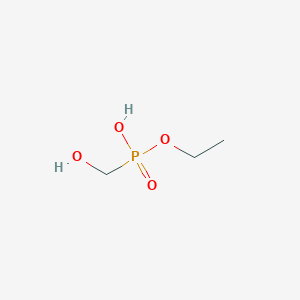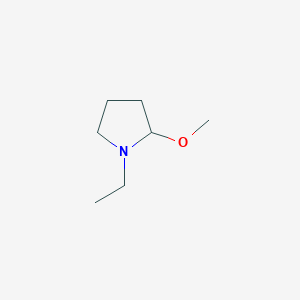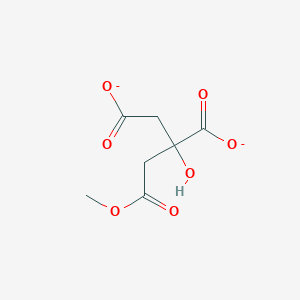![molecular formula C20H21NO4 B3326597 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 266318-76-7](/img/structure/B3326597.png)
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid
Overview
Description
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. This compound is often utilized in the field of organic chemistry due to its stability and reactivity, making it a valuable tool for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . These methods ensure the stability of the compound during subsequent reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid has a wide range of applications in scientific research:
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence being synthesized .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine
Uniqueness
What sets 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid apart from similar compounds is its specific structure, which provides unique reactivity and stability. This makes it particularly useful in the synthesis of peptides with complex sequences and structures .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIBECOXWZXNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)](/img/structure/B3326577.png)

![2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole](/img/structure/B3326589.png)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B3326600.png)
![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)
![oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate](/img/structure/B3326613.png)
